molecular formula C12H15NO3 B1423358 N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 1182975-44-5

N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide

Cat. No. B1423358
M. Wt: 221.25 g/mol
InChI Key: DVKJJPNTGKIAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15NO31. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described2. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation2. However, the specific synthesis process for “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is not readily available in the retrieved papers.



Molecular Structure Analysis

The molecular structure of “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” is defined by its molecular formula, C12H15NO31. However, the specific structural details such as bond lengths, angles, and conformation are not provided in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not explicitly mentioned in the retrieved sources. However, similar compounds have been used in catalytic protodeboronation of pinacol boronic esters2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not detailed in the retrieved sources. The molecular weight is reported to be 221.25 g/mol1.


Scientific Research Applications

Fragmentation and Ion Formation

N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, shows a unique fragmentation pattern in mass spectrometry due to neighboring group participation. This involves a phenolic hydrogen transfer via a 15-membered ring, a mechanism proven by H/D exchange reactions and analyses of homologues and derivatives (Bigler & Hesse, 1995).

Stereochemistry in Chemical Synthesis

The treatment of enamide 15, structurally similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, with certain reagents, leads to the formation of stereochemically interesting benzo[a]quinolizidine stereoisomers. This highlights the compound's role in stereoselective synthesis and radical cascade reactions (Ishibashi et al., 1999).

Molecular Docking and Drug Design

The compound belinostat, another enamide derivative, has been studied for its geometry optimization and excited-state properties. This research contributes to understanding molecular interactions critical for drug design and molecular docking studies, particularly in the context of inhibiting viral proteins like Ebola virus glycoprotein (Otuokere et al., 2015).

Catalysis and Asymmetric Synthesis

Enamides, similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, have been used in asymmetric synthesis using catalysts like rhodium complexes. These studies contribute to developing methodologies for synthesizing chiral amines and N-acyl derivatives with high optical yields, crucial in pharmaceutical synthesis (Kagan et al., 1975).

Ultrasonic Studies and Molecular Interactions

Ultrasonic studies on solutions of related compounds provide insights into molecular interactions, such as solute-solvent and solvent-solvent interactions. These studies are significant in understanding the behavior of such compounds in different solvents and temperatures (Tekade et al., 2015).

Multicomponent Reactions and Synthesis

The synthesis of derivatives like N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide demonstrates the compound's role in multicomponent reactions. Such reactions are crucial for generating structurally diverse molecules in medicinal chemistry (Ganesh et al., 2016).

Safety And Hazards

The safety and hazards associated with “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not mentioned in the retrieved sources. As a general rule, all chemicals should be handled with appropriate safety measures.


Future Directions

The future directions for research involving “N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide” are not specified in the retrieved sources. Given its use in research, it could potentially be involved in the development of new synthetic methods or applications.


Please note that this analysis is based on the information available from the retrieved sources and may not be comprehensive. For a more detailed analysis, further research and expert consultation may be required.


properties

IUPAC Name

N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-12(15)13-10-5-6-11(16-4-2)9(7-10)8-14/h3,5-7,14H,1,4,8H2,2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKJJPNTGKIAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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